Guanosine-2'-monophosphate

Description

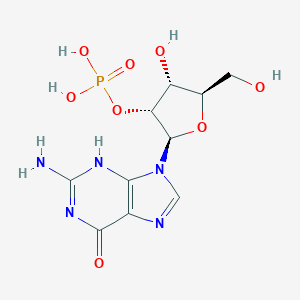

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Recognition and Enzymatic Specificity of Guanosine 2 Monophosphate

Interactions with Ribonucleases: A Paradigm for Enzyme-Nucleotide Binding

The interaction between guanosine (B1672433) monophosphates and ribonucleases is a classic model for understanding the principles of protein-nucleic acid recognition. Among the different isomers, 2'-GMP often exhibits the most potent inhibitory effects, highlighting the critical role of the phosphate (B84403) group's position on the ribose sugar in dictating binding affinity.

Guanosine-2'-monophosphate is a well-established and powerful inhibitor of specific ribonucleases, particularly those that exhibit a preference for guanine (B1146940) bases. nih.gov This inhibitory capacity is rooted in its ability to mimic the substrate's transition state, thereby blocking the enzyme's catalytic activity.

Ribonuclease T1 (RNase T1), a fungal endonuclease from Aspergillus oryzae, specifically cleaves single-stranded RNA at the 3'-end of guanine residues. wikipedia.org The inhibitory potency of guanosine monophosphates against RNase T1 follows the order: 2'-GMP > 3'-GMP > 5'-GMP. nih.gov This hierarchy underscores the stringent structural requirements of the enzyme's active site. The superior inhibitory effect of 2'-GMP is attributed to its specific hydrogen-bonding interactions and conformational fit within the catalytic center. nih.gov Energy minimization studies have predicted an extensive hydrogen-bonding network in the RNase T1-2'-GMP complex, which is consistent with X-ray crystallographic data. nih.gov These interactions effectively lock the enzyme in an inactive conformation, preventing it from processing its RNA substrate.

Similar to RNase T1, Ribonuclease Sa (RNase Sa) from Streptomyces aureofaciens also demonstrates a strong affinity for guanine nucleotides. The crystal structure of the complex formed between RNase Sa and 2'-GMP has been determined at high resolution. iucr.org These studies reveal that the guanine base of 2'-GMP is specifically recognized by the enzyme, confirming the basis for its guanine specificity. iucr.org In the asymmetric unit of the crystal, two enzyme molecules are present, complexed with the 2'-GMP inhibitor. iucr.org

The precise understanding of how 2'-GMP interacts with and inhibits ribonucleases has been greatly advanced by high-resolution structural studies. These techniques provide atomic-level details of the binding process.

X-ray crystallography has been instrumental in visualizing the three-dimensional structures of RNase T1 and RNase Sa in complex with 2'-GMP. For the RNase T1-2'-GMP complex, crystallographic studies have confirmed that the inhibitor binds with the ribose in a C2'-endo puckered conformation. nih.gov The guanine base and the phosphate group of the inhibitor bind to nearly identical sites within the active pocket, regardless of the phosphate's position or the ribose pucker. nih.gov

In the case of RNase Sa, the complex with 2'-GMP has been refined to a resolution of 1.7 Å. iucr.org These high-resolution structures allow for a detailed characterization of the binding pocket, identifying the key amino acid residues involved in recognizing the guanine base and coordinating the phosphate group.

Interactive Data Table: Crystallographic Data for RNase-2'-GMP Complexes

| Enzyme | PDB ID (example) | Resolution (Å) | Key Findings | Reference |

| Ribonuclease T1 | 1YGW | 1.8 | Confirms C2'-endo ribose pucker of 2'-GMP upon binding. | nih.govwikipedia.org |

| Ribonuclease Sa | Not specified | 1.7 | Two enzyme molecules in the asymmetric unit complexed with 2'-GMP. | iucr.org |

Complementing experimental techniques, computational modeling and molecular dynamics (MD) simulations have provided dynamic insights into the binding energetics of the RNase T1-2'-GMP complex. nih.govnih.gov Energy minimization studies have been used to predict the three-dimensional structures of RNase T1 complexed with 2'-GMP, 3'-GMP, and 5'-GMP, showing that these inhibitors can bind in either C2'-endo or C3'-endo ribose puckered conformations. nih.gov

MD simulations of the 2'-GMP-RNase T1 complex, both in a vacuum and with a water sphere around the active site, have demonstrated the importance of solvent in maintaining the interactions observed in the X-ray structure. nih.gov These simulations also revealed fluctuations in the interaction energy over time, which may be related to the dissociation of the inhibitor. nih.gov A notable finding from these simulations is the direct hydrogen bonding of the His92 sidechain to the phosphate of 2'-GMP, supporting the proposed catalytic role of this residue. nih.gov

Role of Specific Amino Acid Residues in this compound Recognition and Binding

The specific recognition of this compound by proteins is a critical aspect of its function, ensuring high-fidelity interactions in complex biological systems. The binding of 2'-GMP to the active site of enzymes, such as Ribonuclease T1 (RNase T1), provides a well-studied model for understanding these molecular interactions. The affinity and specificity of this binding are determined by a network of non-covalent interactions between the functional groups of the nucleotide and the side chains of specific amino acid residues within the protein's binding pocket.

In the case of RNase T1, a fungal endonuclease with a high specificity for guanine residues, the binding of the inhibitor 2'-GMP has been extensively characterized through X-ray crystallography. These studies reveal that the guanine base of 2'-GMP is anchored in a recognition site through a series of hydrogen bonds. Specifically, the side chains of asparagine and glutamic acid residues play a pivotal role in this recognition. Further stabilization of the guanine base is achieved through stacking interactions with the aromatic rings of tyrosine residues, which sandwich the base.

The phosphate group of 2'-GMP is also crucial for its correct positioning within the active site. It forms electrostatic interactions and hydrogen bonds with the side chains of arginine, glutamic acid, and tyrosine residues. These interactions not only contribute to the binding affinity but also orient the substrate for catalysis. The ribose sugar moiety, while not forming direct interactions with the enzyme, is positioned by the interactions of the attached guanine and phosphate groups. The intricate network of these interactions ensures the high specificity of RNase T1 for guanosine-containing substrates.

Table 1: Amino Acid Residues of Ribonuclease T1 Involved in this compound Binding

| Interacting Part of 2'-GMP | Amino Acid Residue | Type of Interaction |

| Guanine Base | Asn43, Asn44, Glu46, Asn98 | Hydrogen Bonding |

| Guanine Base | Tyr42, Tyr45 | Stacking Interactions |

| 2'-Phosphate Group | Tyr38, Glu58, Arg77 | Hydrogen Bonding/Electrostatic Interactions |

Enzymatic Synthesis and Interconversion Pathways

The metabolic pathways leading to the formation and conversion of this compound are tightly regulated enzymatic processes. These pathways ensure the availability of 2'-GMP for its various cellular functions and maintain cellular homeostasis.

This compound is synthesized through the enzymatic hydrolysis of Guanosine-2',3'-cyclic monophosphate (2',3'-cGMP). researchgate.netnih.gov This reaction is catalyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase). researchgate.netnih.gov CNPase is a widely distributed enzyme, found in various tissues and cell types. nih.gov

The catalytic mechanism of CNPase involves the specific recognition of the 2',3'-cyclic phosphate group of the substrate. The reaction proceeds through a nucleophilic attack on the phosphorus atom of the phosphodiester bond. This catalytic cycle involves key amino acid residues within the enzyme's active site. His309 acts to activate a water molecule, which then performs a nucleophilic attack on the cyclic phosphate. researchgate.net His230 is responsible for protonating the 3'-oxygen of the ribose, facilitating the cleavage of the phosphodiester bond. researchgate.net This concerted action results in the opening of the cyclic phosphate ring and the formation of a 2'-monophosphate group, yielding this compound as the product. The proposed mechanism for this hydrolytic activity is analogous to the second step of the reaction mechanism of RNase A. wikipedia.org

Table 2: Catalytic Steps in the Formation of this compound by CNPase

| Step | Description | Key Amino Acid Residues |

| 1. Substrate Binding | Guanosine-2',3'-cyclic monophosphate enters the active site of CNPase. | - |

| 2. Water Activation | His309 activates a water molecule, preparing it for nucleophilic attack. | His309 |

| 3. Nucleophilic Attack | The activated water molecule attacks the phosphorus atom of the cyclic phosphate. | - |

| 4. Bond Cleavage | His230 protonates the 3'-oxygen of the ribose, leading to the cleavage of the P-O3' bond. | His230 |

| 5. Product Formation | The cyclic phosphate ring is opened, forming the 2'-monophosphate group. | - |

| 6. Product Release | This compound is released from the active site. | - |

Guanosine 2 Monophosphate in Intracellular Signaling and Metabolism

Contribution to Nucleic Acid Synthesis and Processing

While not a primary building block for nucleic acid synthesis in the same way as nucleoside triphosphates, Guanosine-2'-monophosphate emerges as a critical intermediate in the context of RNA repair and splicing.

In certain biological contexts, particularly in fungi and plants, the ligation of RNA molecules during repair and splicing processes results in the formation of a phosphodiester bond with a residual 2'-phosphate group at the ligation junction. proquest.com

tRNA Splicing: In budding yeast, the splicing of intron-containing transfer RNAs (tRNAs) is a prime example. The enzyme Trl1, an RNA ligase, joins the tRNA exon halves, leaving a 2'-phosphate at the splice junction. proquest.comnih.gov This 2'-phosphate is a unique covalent mark indicating that a ligation event has occurred. nih.gov

HAC1 mRNA Splicing: A similar mechanism is observed during the unconventional splicing of HAC1 mRNA, which is a key step in the unfolded protein response (UPR) in yeast. The endonuclease Ire1 excises an intron, and the subsequent ligation by Trl1 also generates a 2'-phosphate at the splice site. nih.gov

This 2'-phosphorylated RNA intermediate is not the final product. Its presence serves as a temporary marker and also confers resistance to 5' → 3' exonucleolytic degradation by enzymes like Xrn1. proquest.comnih.gov The removal of this 2'-phosphate is an essential maturation step, catalyzed by the enzyme 2'-phosphotransferase (Tpt1), which transfers the phosphate (B84403) to NAD⁺. nih.govpnas.org The activity of Tpt1 is crucial for the completion of the splicing process and the production of functional RNA molecules. pnas.org

The presence of a 2'-phosphate can produce distinct signals during advanced sequencing techniques like nanopore direct RNA sequencing, allowing researchers to identify and study RNA repair events. nih.gov

Role in General Purine (B94841) Nucleotide Metabolism

This compound is integrated into the cell's purine metabolism, which includes a complex network of synthesis, salvage, and degradation pathways that ensure a balanced supply of purine nucleotides for various cellular functions. wikipedia.org

Purine metabolism involves both de novo synthesis, where nucleotides are built from simpler precursors, and salvage pathways, which recycle pre-existing bases and nucleosides. libretexts.orgnih.gov Guanosine-derived nucleotides, including 2'-GMP, are part of this recycling and degradation flux.

The metabolic fate of 2'-GMP involves its conversion to the nucleoside guanosine (B1672433). nih.gov This is a critical step that channels the molecule into the broader guanosine nucleotide degradation pathway.

Key Steps in Guanosine Nucleotide Degradation:

Dephosphorylation: Guanosine monophosphates (including 2'-GMP and 5'-GMP) are converted to guanosine by nucleotidases, which remove the phosphate group. nih.govyoutube.com

Conversion to Guanine (B1146940): Guanosine is then cleaved by purine nucleoside phosphorylase (PNP) to yield the free purine base, guanine, and ribose-1-phosphate. wikipedia.orgnih.gov

Conversion to Xanthine: Guanine is subsequently deaminated by guanine deaminase (also known as guanase) to form xanthine. wikipedia.orgyoutube.com

Conversion to Uric Acid: Finally, xanthine is oxidized by xanthine oxidase to produce uric acid, the end product of purine degradation in humans, which is then excreted. wikipedia.orgnih.gov

Conversely, the salvage pathway allows the cell to conserve energy by reusing these components. The free base guanine can be converted back to Guanosine-5'-monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), utilizing phosphoribosyl pyrophosphate (PRPP). nih.govmdpi.com This allows the cell to efficiently regenerate nucleotides from degradation products.

Enzymatic Control: The primary enzymes controlling the fate of 2'-GMP are nucleotidases that dephosphorylate it to guanosine and the 2'-phosphotransferase Tpt1 that removes the 2'-phosphate in the context of RNA maturation. nih.govnih.gov The activity of these enzymes dictates whether 2'-GMP is channeled towards degradation or completes its role in RNA processing.

Metabolic Precursors: 2'-GMP can be formed from the metabolism of 2',3'-cyclic GMP (2',3'-cGMP), a molecule produced during RNA degradation. nih.gov The enzyme CNPase is involved in this conversion. nih.gov Therefore, conditions that lead to increased RNA turnover can transiently increase the pool of 2',3'-cGMP and, consequently, 2'-GMP. nih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Pathway |

| Trl1 (RNA Ligase) | Catalyzes the ligation of RNA exons, producing a 2'-phosphate at the splice junction. | RNA Splicing/Repair |

| Tpt1 (2'-Phosphotransferase) | Removes the 2'-phosphate from RNA intermediates, transferring it to NAD⁺. | RNA Splicing/Repair |

| Nucleotidases | Dephosphorylate 2'-GMP to the nucleoside guanosine. | Degradation |

| Purine Nucleoside Phosphorylase (PNP) | Cleaves guanosine to the free base guanine. | Degradation |

| Guanine Deaminase (Guanase) | Converts guanine to xanthine. | Degradation |

| Xanthine Oxidase | Oxidizes xanthine to uric acid. | Degradation |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Converts guanine back to 5'-GMP. | Salvage |

| CNPase | Involved in the metabolism of 2',3'-cGMP to 2'-GMP and 3'-GMP. | Degradation |

Implications in Cellular Communication and Regulation

While Guanosine-3',5'-cyclic monophosphate (cGMP) is a well-established second messenger, the direct role of this compound in cellular signaling is less defined. pressbooks.pub However, its metabolic connections suggest indirect roles in cellular regulation.

The metabolism of 2'-GMP to guanosine is significant because guanosine itself has neuromodulatory and protective effects in the nervous system. nih.govmdpi.com It can influence glutamatergic neurotransmission and protect against excitotoxicity. mdpi.com Therefore, the pathway that converts 2',3'-cGMP to 2'-GMP and then to guanosine can be seen as a mechanism for producing a biologically active molecule. nih.gov

Recent research has also identified a role for 2',3'-cGMP, the precursor to 2'-GMP, as a second messenger in bacteria, controlling functions like quorum sensing and virulence. nih.gov This highlights the potential for isomers of the canonical second messengers to have specific regulatory roles. While a direct signaling function for 2'-GMP in eukaryotes has not been established, its position as a metabolic intermediate in specific RNA processing pathways and its link to the production of bioactive molecules like guanosine underscore its importance in maintaining cellular homeostasis and function.

Advanced Analytical and Methodological Research on Guanosine 2 Monophosphate

Methodologies for Detection, Identification, and Purity Profiling

A variety of analytical methods are utilized to detect, identify, and assess the purity of Guanosine-2'-monophosphate. These techniques are essential for research, quality control, and various biochemical applications.

Chromatographic methods are powerful tools for separating and quantifying 2'-GMP from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotides like 2'-GMP. The method's high resolution and sensitivity allow for the effective separation and quantification of 2'-GMP and its related compounds. A common approach involves using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol. nih.govnifc.gov.vn Detection is typically achieved by monitoring the UV absorbance at approximately 250-260 nm. nih.govnifc.gov.vn

The separation of nucleotides, including guanosine (B1672433) monophosphate, can be achieved using various HPLC columns. For instance, core-shell columns are noted for their high efficiency and ability to handle higher flow rates with low back-pressure. helixchrom.com The intrinsic UV absorption of nucleotides allows for their direct detection and quantification following chromatographic separation. nih.gov For instance, a method for the simultaneous analysis of guanosine 5'-monophosphate (GMP) and inosine (B1671953) 5'-monophosphate (IMP) in food products utilized a C18 column with a mobile phase containing potassium dihydrogen phosphate and sodium heptanesulfonate, with detection at 250 nm. nifc.gov.vn The validation of such methods often adheres to criteria set by organizations like AOAC International, ensuring selectivity, linearity, accuracy, and precision. nifc.gov.vn

Interactive Table: HPLC Parameters for Guanosine Monophosphate Analysis

| Parameter | Value/Condition | Reference |

| Column | C18 (250 mm × 4.6 mm, 5 µm) | nifc.gov.vn |

| Mobile Phase | 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate | nifc.gov.vn |

| Detector | Photodiode Array (PDA) | nifc.gov.vn |

| Wavelength | 250 nm | nifc.gov.vn |

| LOD for GMP | 2.77 mg/kg | nifc.gov.vn |

| Recovery for GMP | 91.5 - 103.9 % | nifc.gov.vn |

Spectroscopic techniques are invaluable for the identification and quantification of 2'-GMP, often used in conjunction with chromatographic methods.

Ultraviolet (UV) spectroscopy is a fundamental technique for the detection and quantification of 2'-GMP. The purine (B94841) ring system in the guanine (B1146940) base of 2'-GMP exhibits strong absorbance in the UV region. The maximum absorption (λmax) for 2'-GMP is typically observed around 252 nm at neutral pH. mybiosource.com This characteristic absorption allows for its direct quantification in solution and serves as the basis for its detection in HPLC analysis. nih.govmybiosource.com The molar extinction coefficient (ε) at this wavelength is a constant that can be used to determine the concentration of 2'-GMP using the Beer-Lambert law. For 2'-GMP at pH 7, the λmax is 252 nm with a molar extinction coefficient of 13,500 M⁻¹cm⁻¹. mybiosource.com

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. In the context of 2'-GMP analysis, chemometric approaches are applied to validate analytical methods and to process data from instrumental analysis. For instance, the validation of an HPLC method for GMP analysis includes assessing parameters such as linearity, recovery, and repeatability, which are statistically evaluated. nifc.gov.vn The results of these statistical evaluations, such as the coefficient of determination (R²) for linearity and the relative standard deviation (RSD) for repeatability, provide a measure of the method's performance and reliability. nifc.gov.vn

Spectroscopic Analytical Approaches

Structural Characterization Techniques for Enzyme-Ligand Complexes

Understanding the interaction of 2'-GMP with enzymes at a molecular level is crucial for elucidating its biological function and for drug design. X-ray crystallography is a primary technique used to determine the three-dimensional structure of enzyme-ligand complexes.

Studies on the complex of Ribonuclease T1 (RNase T1) with 2'-GMP have provided detailed insights into their interaction. The crystal structure reveals that the ribose ring of 2'-GMP adopts a C2'-endo conformation, and the guanine base is in the syn conformation. ebi.ac.uk Similarly, the crystal structure of human guanosine monophosphate reductase 2 (hGMPR2) in complex with GMP has been determined, showing that the substrate binds to the enzyme through interactions with specific amino acid residues. nih.gov These structural studies provide a basis for understanding the enzyme's specificity and catalytic mechanism. ebi.ac.uk

Interactive Table: Structural Details of this compound in Enzyme Complexes

| Enzyme | PDB ID | Resolution (Å) | Key Interactions/Observations | Reference |

| Ribonuclease T1 | - | 1.9 | Ribose in C2'-endo puckering; Glycosyl torsion angle in syn range. | ebi.ac.uk |

| Human Guanosine Monophosphate Reductase 2 (hGMPR2) | 2C6Q | 1.70 | Captures three different states mimicking the catalytic cycle. | rcsb.org |

| Human Guanosine Monophosphate Reductase 2 (hGMPR2) | - | 3.0 | GMP binds through interactions with Met269, Ser270, Arg286, Ser288, and Gly290. | nih.gov |

X-ray Crystallography

X-ray crystallography has been instrumental in providing a static, high-resolution view of this compound's three-dimensional structure, especially when bound to its biological targets. A key example is the study of 2'-GMP in complex with Ribonuclease T1 (RNase T1), a guanyl-specific ribonuclease. nih.gov Crystallographic studies reveal that when 2'-GMP binds to RNase T1, the inhibitor adopts a specific C2'-endo puckered conformation for its ribose ring. nih.gov This conformation, along with the spatial arrangement of the guanine base and the 2'-phosphate group, is crucial for its potent inhibitory effect. The guanine base is recognized by the enzyme, while the phosphate moiety interacts with key residues in the active site, including Asn36, Tyr38, Arg77, and His92. rcsb.org The detailed hydrogen-bonding network between 2'-GMP and the enzyme, elucidated by these studies, explains the high affinity and specificity of the interaction. nih.gov

| Parameter | Observation | Significance |

|---|---|---|

| Ribose Pucker Conformation | C2'-endo nih.gov | Influences the overall shape of the nucleotide and its fit within the enzyme's active site. |

| Glycosyl Torsion Angle | +syn range nih.gov | Describes the orientation of the guanine base relative to the ribose sugar, critical for recognition by RNase T1. |

| Key Interacting Residues | Asn36, Tyr38, Glu58, Arg77, His92 nih.govrcsb.org | Forms a network of hydrogen bonds that anchor the inhibitor in the active site. |

Molecular Dynamics Simulations

Complementing the static images from X-ray crystallography, molecular dynamics (MD) simulations and related computational methods like energy minimization provide a dynamic understanding of this compound's behavior in solution and within protein binding pockets. nih.gov These studies have been particularly insightful for the 2'-GMP-RNase T1 complex.

Simulations have shown that while the C2'-endo ribose pucker is observed in the crystal structure, both C2'-endo and C3'-endo conformations can exist in solution and are energetically accessible when bound to RNase T1. nih.gov This conformational flexibility is a key aspect of its interaction. Energy minimization studies have predicted extensive hydrogen-bonding schemes for the 2'-GMP-RNase T1 complex, which are in excellent agreement with crystallographic data. nih.gov These computational approaches allow researchers to explore the energetic landscape of binding and understand how subtle changes in conformation, such as the ribose pucker or glycosyl torsion angle, can impact binding affinity and inhibitory potency. nih.gov Such simulations are crucial for explaining discrepancies between data from different analytical methods, such as crystallography and NMR spectroscopy, by providing a more complete picture of the molecule's dynamic equilibrium. nih.gov

Biochemical and Biophysical Assays for Functional Characterization

In Vitro Enzyme Activity Assays Involving this compound

The primary biochemical function of this compound elucidated through in vitro assays is its role as a potent inhibitor of specific ribonucleases, most notably Ribonuclease T1 (RNase T1). nih.govnih.gov RNase T1 specifically cleaves RNA on the 3' side of guanine residues. uniprot.org

An in vitro enzyme activity assay to characterize this inhibition typically involves:

Enzyme and Substrate: Purified RNase T1 is incubated with a suitable RNA substrate that contains guanine residues.

Monitoring Activity: The cleavage of the RNA substrate is monitored over time. This can be achieved by various methods, such as spectrophotometry to detect the release of oligonucleotides or fluorescence-based assays using a quenched substrate that becomes fluorescent upon cleavage.

Inhibition: The assay is repeated in the presence of varying concentrations of 2'-GMP. The inhibitory effect is observed as a decrease in the rate of RNA cleavage.

By measuring the enzyme's reaction velocity at different substrate and inhibitor concentrations, a detailed kinetic analysis can be performed. Experimental studies have consistently demonstrated that 2'-GMP is a more potent inhibitor of RNase T1 than its isomers, 3'-GMP and 5'-GMP. nih.gov

Binding Affinity Determination and Kinetic Studies

To quantify the interaction between this compound and its target enzymes, researchers employ various biophysical and kinetic methods. These studies determine key parameters that define the strength and mechanism of the interaction.

Kinetic studies focus on the enzyme's catalytic activity in the presence of the inhibitor to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ). For 2'-GMP and RNase T1, the interaction is characterized as competitive inhibition, where 2'-GMP binds to the same active site as the RNA substrate. The Kᵢ value represents the concentration of inhibitor required to reduce the enzyme's activity by half and is a direct measure of inhibitory potency.

Binding affinity determination directly measures the strength of the non-covalent interaction between the inhibitor and the enzyme. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to determine the dissociation constant (Kᴅ), which reflects the concentration at which half of the enzyme binding sites are occupied by the inhibitor. Nuclear Magnetic Resonance (NMR) spectroscopy has also been a valuable tool for studying the binding modes of 2'-GMP to RNase T1, confirming the conformational details of the guanosine moiety when bound to the enzyme. nih.gov Temperature-jump relaxation kinetics have been used to evaluate the apparent association (kₒₙ) and dissociation (kₒff) rate constants for related inhibitors like 3'-GMP with RNase T1. documentsdelivered.com

| Parameter | Method of Determination | Information Provided |

|---|---|---|

| Inhibition Constant (Kᵢ) | Enzyme Kinetics | Quantifies the potency of 2'-GMP as an enzyme inhibitor. |

| Dissociation Constant (Kᴅ) | ITC, SPR, NMR | Measures the affinity of the binding interaction between 2'-GMP and the enzyme. |

| Rate Constants (kₒₙ, kₒff) | SPR, Relaxation Kinetics documentsdelivered.com | Describes the speed at which the inhibitor binds to and dissociates from the enzyme. |

| Mechanism of Inhibition | Enzyme Kinetics | Determines how the inhibitor affects the enzyme's interaction with its substrate (e.g., competitive). |

Translational and Biomedical Research Implications of Guanosine 2 Monophosphate

Pharmaceutical Applications and Drug Design Principles

The unique structural and biochemical properties of Guanosine-2'-monophosphate have garnered interest in the pharmaceutical sector, particularly in the realms of drug formulation and the design of novel therapeutic analogs.

This compound, often in combination with its 3'-isomer as a disodium (B8443419) salt, has been utilized in the development of pharmaceutical agents. Its application spans various therapeutic areas, including metabolic disorders, viral infections, and oncology. The rationale for its inclusion in drug formulations is multifaceted, leveraging its biochemical nature as a nucleotide precursor and signaling molecule.

In the context of cancer therapy, research has indicated that the cytotoxic effects of several guanosine-derived nucleotides, including 2'-GMP, on certain cancer cell lines, such as T-lymphoma cells, are mediated through their conversion to guanosine (B1672433). This suggests a potential role for 2'-GMP as a prodrug that, once metabolized to guanosine, can be transported into cancer cells and exert anti-proliferative and apoptotic effects. This mechanism of action highlights the potential for formulating 2'-GMP into drug delivery systems designed to target cancer cells.

Furthermore, the cyclic precursor of 2'-GMP, guanosine 2',3'-cyclic monophosphate, has demonstrated non-selective inhibitory effects on neoplasms, hinting at the potential anticancer properties of its metabolic products.

The table below summarizes key research findings related to the application of this compound and its derivatives in pharmaceutical research.

| Compound/Derivative | Therapeutic Area | Observed Effect/Potential Application | Mechanism of Action |

| This compound | Cancer (T-lymphoma) | Anti-proliferative and apoptotic effects | Conversion to guanosine, which is then transported into cells, inducing cytotoxicity. |

| Guanosine 2',3'-cyclic monophosphate | Cancer | Non-selective neoplasm inhibitory effects | The precise mechanism is under investigation, but it is a precursor to 2'-GMP. |

| Guanosine-2'(&3')-monophosphate disodium salt | Viral Infections, Cancer, Metabolic Disorders | Enhances the efficacy of certain therapeutic agents. | Acts as a signaling molecule and participates in RNA and DNA synthesis. |

The design of nucleoside analogs is a cornerstone of antiviral and anticancer drug development. While the development of specific this compound analogs is a nascent field, the principles of nucleoside analog design provide a framework for future research. The primary goal is to create molecules that can selectively target viral or cancer cell enzymes, or be incorporated into their genetic material to halt replication.

Modifications to the guanosine scaffold, including at the 2'-position of the ribose sugar, can significantly alter the compound's biological activity, stability, and selectivity. For instance, 2'-substituted guanosine analogs have been explored for the treatment of Hepatitis C Virus (HCV). These modifications can enhance the molecule's ability to inhibit viral polymerases or evade degradation by cellular enzymes.

The development of prodrugs is another key strategy in analog design. Prodrugs are inactive or less active molecules that are converted into the active therapeutic agent within the body. This approach can improve the pharmacokinetic properties of a drug, such as its absorption and distribution. In the context of 2'-GMP, its conversion to the active compound guanosine in certain cancer cells is an example of a naturally occurring prodrug-like mechanism that could be exploited in the rational design of new cancer therapies.

Future research in this area may focus on the synthesis of 2'-GMP analogs with enhanced stability, improved cell permeability, and greater selectivity for cancer or virally-infected cells.

Linkages to Nucleotide Metabolism-Related Pathophysiological Conditions (in the context of the broader GMP pool)

This compound is a component of the broader guanosine monophosphate (GMP) pool within the cell. While the metabolism of 5'-GMP is well-characterized in the context of purine (B94841) synthesis and degradation, the specific role of 2'-GMP is less understood. However, its metabolic connection to 2',3'-cyclic GMP and the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) provides a link to certain pathophysiological conditions.

CNPase, the enzyme responsible for hydrolyzing 2',3'-cyclic nucleotides to their 2'-nucleotide counterparts, is abundantly found in the central nervous system. Dysregulation of CNPase has been implicated in neurological disorders. The mitochondrial form of CNPase (mtCNPase) is involved in regulating the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways like apoptosis and necrosis. This suggests that altered levels of 2'-GMP, resulting from abnormal CNPase activity, could be a factor in conditions associated with mitochondrial dysfunction, such as heart disease and neurodegenerative disorders.

The table below outlines some key pathophysiological conditions associated with the broader GMP and purine metabolism.

| Condition | Metabolic Imbalance | Key Enzymes/Pathways Involved | Potential Relevance of the Broader GMP Pool |

| Gout | Overproduction or underexcretion of uric acid | Purine catabolism | GMP is a precursor in the purine degradation pathway that leads to uric acid formation. |

| Lesch-Nyhan Syndrome | Deficiency of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Purine salvage pathway | Impaired recycling of guanine (B1146940) to GMP leads to increased purine degradation and uric acid overproduction. |

| Adenosine (B11128) Deaminase (ADA) Deficiency | Deficiency of adenosine deaminase | Purine degradation pathway | Affects the overall balance of purine nucleotides, including the guanosine pool. |

| Purine Nucleoside Phosphorylase (PNP) Deficiency | Deficiency of purine nucleoside phosphorylase | Purine degradation pathway | Leads to the accumulation of guanosine and deoxyguanosine, impacting the GMP pool. |

| Heart Disease and Neurodegeneration | Mitochondrial Dysfunction | 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) activity and mPTP regulation | Altered CNPase activity could affect 2'-GMP levels and contribute to mitochondrial-related cell death. |

Further research is necessary to elucidate the specific contribution of this compound to the GMP pool and its precise role in the pathophysiology of these and other metabolic disorders. The potential of 2'-GMP and its metabolic pathways as biomarkers or therapeutic targets remains an active area of investigation.

Emerging Perspectives and Future Directions in Guanosine 2 Monophosphate Research

Elucidating Undiscovered Enzymatic Activities Associated with Guanosine-2'-monophosphate Metabolism

The current understanding of the enzymatic interactions of this compound is largely centered on its role as an inhibitor. It is recognized as an inhibitor of Ribonuclease T1 (EC 3.1.27.3), an enzyme that cleaves single-stranded RNA. nih.gov However, the broader metabolic landscape of 2'-GMP, including the specific enzymes responsible for its synthesis and degradation in vivo, remains largely uncharted territory.

Future research is aimed at identifying and characterizing novel enzymes that may specifically recognize or metabolize the 2'-phosphate configuration of guanosine (B1672433). Unlike the well-documented metabolic pathways for guanosine 5'-monophosphate (GMP) and cyclic GMP (cGMP), which involve enzymes like GMP synthetase, GMP reductase, guanylate cyclases, and phosphodiesterases, the pathways for 2'-GMP are not established. wikipedia.orgnih.govnih.gov Investigating the metabolism of 2'-GMP could reveal unique regulatory mechanisms and metabolic fates. The discovery of such enzymes would be a critical step in understanding its physiological relevance and potential roles in cellular processes.

Key research questions in this area include:

What specific synthases or kinases produce 2'-GMP?

Are there dedicated phosphatases or nucleases that degrade 2'-GMP?

Does 2'-GMP act as a regulator or allosteric modulator for other enzymes beyond ribonucleases?

Exploring Novel Biological Functions and Signaling Cascades

While cyclic GMP (cGMP) is a well-established second messenger in numerous signaling cascades, the potential signaling roles of 2'-GMP are currently unknown. wikipedia.orgyoutube.combiologyonline.com The specific positioning of the phosphate (B84403) group at the 2' position of the ribose sugar distinguishes it structurally from 5'-GMP and cGMP, suggesting it may have unique biological functions and interact with a distinct set of effector proteins. youtube.com

Emerging research perspectives are focused on investigating whether 2'-GMP can act as a signaling molecule. This involves searching for specific 2'-GMP binding proteins or "receptors" that could initiate downstream cellular responses. The discovery of such binding partners would be a breakthrough, potentially uncovering novel signaling pathways analogous to, yet distinct from, the canonical cGMP-mediated pathways that regulate processes like vasodilation, ion channel conductance, and gene expression. wikipedia.orgpressbooks.pub Future studies will likely employ advanced proteomics and biochemical techniques to identify these putative effector molecules and delineate the signaling cascades they might trigger.

Advanced Structural and Dynamic Investigations of this compound Complexes

A significant area of progress in 2'-GMP research has been in the structural and dynamic investigation of its complexes with proteins, particularly ribonucleases. High-resolution X-ray crystallography and molecular dynamics simulations have provided detailed insights into how 2'-GMP binds to enzymes like Ribonuclease T1 (RNase T1) and Ribonuclease Sa (RNase Sa). nih.govebi.ac.uk

Crystallographic studies have determined the structure of RNase T1 and RNase Sa in complex with 2'-GMP to high resolutions, revealing the specific molecular interactions that govern binding. ebi.ac.uk For instance, the crystal structure of the RNase Sa complex with 2'-GMP has been refined to a resolution of 1.7 Å. ebi.ac.uk Molecular dynamics and free energy perturbation methods have been used to calculate the binding free energy of the RNase T1-2'-GMP complex. nih.gov These studies revealed that the active site of RNase T1 electrostatically stabilizes the binding of 2'-GMP more effectively than that of 2'-adenosine monophosphate (2'-AMP) by a significant margin, explaining the enzyme's preference for guanine (B1146940). nih.gov

Future investigations will likely focus on:

Utilizing techniques like cryo-electron microscopy (cryo-EM) to study larger, more complex assemblies involving 2'-GMP.

Employing advanced NMR spectroscopy, such as field cycling NMR relaxometry, to probe the dynamics of 2'-GMP and its binding partners in solution, providing a more complete picture of the conformational changes that occur during binding and catalysis. nih.gov

Investigating the structural basis of 2'-GMP interactions with other, yet-to-be-discovered binding partners to understand its functional versatility.

| Enzyme | Ligand | Method | Resolution | Key Finding | Reference |

|---|---|---|---|---|---|

| Ribonuclease T1 (RNase T1) | 2'-GMP | Molecular Dynamics / Free Energy Perturbation | N/A | Calculated relative binding free energy (ΔΔGbind) of 2.76 kcal/mol compared to 2'-AMP, close to the experimental value of 3.07 kcal/mol. | nih.gov |

| Ribonuclease T1 (RNase T1) | 2'-GMP | X-ray Crystallography | N/A | Formed orthorhombic crystals with a 1:1 enzyme-nucleotide molecular ratio. | ebi.ac.uk |

| Ribonuclease Sa (RNase Sa) | 2'-GMP | X-ray Crystallography | 1.77 Å | Structure refined to an R factor of 14.64%, showing differential binding of 2'-GMP to the two RNase Sa molecules in the asymmetric unit. | ebi.ac.uk |

Development of Targeted Therapeutic Strategies Based on this compound Modulators

The development of therapeutic strategies based on modulating 2'-GMP levels or its interactions is a nascent but promising field. While numerous drugs have been developed to target the cGMP signaling pathway for conditions like heart failure and pulmonary hypertension, no such therapeutics currently exist for 2'-GMP. jacc.orgnih.govnih.govnih.gov

The specific and high-affinity interaction of 2'-GMP with enzymes like RNase T1 provides a foundation for the rational design of novel therapeutic agents. nih.gov By using the 2'-GMP-RNase T1 complex as a structural template, it may be possible to develop highly selective inhibitors of specific ribonucleases that could have applications in various diseases.

Future research in this domain will concentrate on:

Identifying disease states where the activity of enzymes that bind 2'-GMP is dysregulated.

Designing and synthesizing 2'-GMP analogues or mimetics that can modulate the activity of these target proteins.

Exploring the potential of these modulators as tools to probe the biological functions of 2'-GMP and as potential leads for drug development.

This approach represents a shift from the broad-acting drugs that target general nucleotide metabolism to highly specific agents that act on a particular nucleotide isomer and its unique protein partners.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Guanosine-2'-monophosphate (2'-GMP) in a research setting?

- Methodological Answer :

- Synthesis : Use solid-phase or enzymatic synthesis, ensuring regioselective phosphorylation at the 2'-OH group. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm). For enzymatic methods, validate enzyme specificity using kinetic assays (e.g., Michaelis-Menten parameters) .

- Characterization : Employ P NMR to confirm phosphate position and purity. High-resolution mass spectrometry (HRMS) or MALDI-TOF should verify molecular mass. Include elemental analysis for bulk purity (>95%) and circular dichroism (CD) to assess ribose conformation .

- Documentation : Follow guidelines for reporting synthetic procedures, including reagent stoichiometry, solvent systems, and purification steps (e.g., column chromatography gradients) .

Q. How can researchers ensure reproducibility when quantifying 2'-GMP in biological samples?

- Methodological Answer :

- Sample Preparation : Use cold methanol extraction to stabilize nucleotides. Include internal standards (e.g., N-labeled 2'-GMP) to correct for matrix effects .

- Quantification : Optimize LC-MS/MS conditions with a C18 column (2.6 µm particle size) and a mobile phase of 10 mM ammonium acetate (pH 5.0)/acetonitrile. Validate linearity (R > 0.99) across a dynamic range (1 nM–10 µM) and assess inter-day precision (<15% CV) .

- Data Validation : Adhere to GMP-like protocols for electronic record-keeping (e.g., UltraScan LIMS) to ensure traceability and compliance with 21 CFR Part 11 standards .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in 2'-GMP’s role in RNA vs. non-canonical signaling pathways?

- Methodological Answer :

- Functional Studies : Use CRISPR-edited cell lines (e.g., KO of cGAS-STING pathway components) to isolate 2'-GMP-specific effects. Pair with radiolabeled P-2'-GMP to track incorporation into RNA or binding to putative receptors .

- Competitive Assays : Compare 2'-GMP with 3'-GMP and 5'-GMP analogs in enzymatic assays (e.g., phosphodiesterase inhibition). Analyze kinetic data using global fitting software (e.g., KinTek Explorer) to model binding affinities .

- Data Integration : Apply systematic review frameworks (e.g., Cochrane guidelines) to synthesize conflicting evidence, emphasizing effect sizes and heterogeneity metrics (I statistic) .

Q. How should researchers design experiments to investigate 2'-GMP’s stability under physiological conditions?

- Methodological Answer :

- Degradation Kinetics : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C to simulate physiological conditions. Monitor degradation via HPLC at timed intervals (0–48 hrs). Calculate half-life () using first-order kinetics models .

- Stress Testing : Expose 2'-GMP to oxidative (HO), hydrolytic (0.1 M HCl/NaOH), and thermal (40–80°C) stressors. Characterize degradation products via LC-QTOF-MS and assign structures using fragmentation libraries .

- Statistical Rigor : Power calculations (α = 0.05, β = 0.2) should determine sample size. Report confidence intervals for degradation rates to enable meta-analyses .

Data Presentation and Validation

Q. What criteria define robust evidence for 2'-GMP’s interaction with nucleic acid-modifying enzymes?

- Methodological Answer :

- Enzymatic Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (). Include negative controls (e.g., ATP or 5'-GMP) to confirm specificity .

- Structural Analysis : Solve co-crystal structures of 2'-GMP with target enzymes (resolution ≤ 2.5 Å). Validate electron density maps for the 2'-phosphate group using PHENIX refinement tools .

- Reproducibility : Share raw data (e.g., ITC thermograms, crystallographic .mtz files) in public repositories (Zenodo, PDB) with standardized metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.